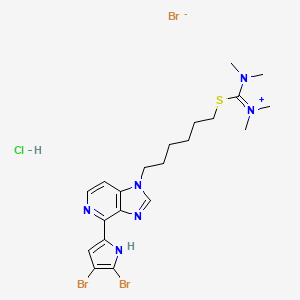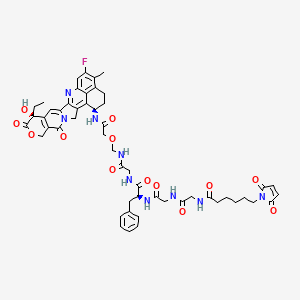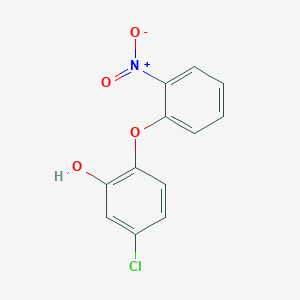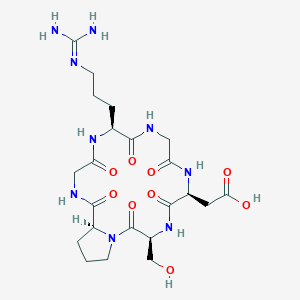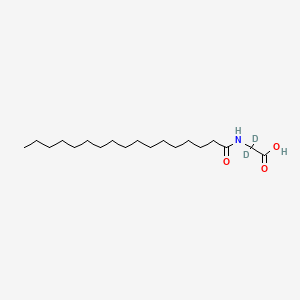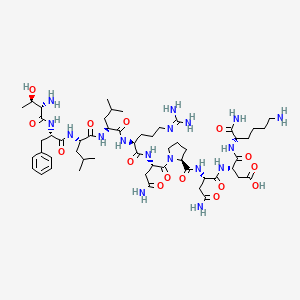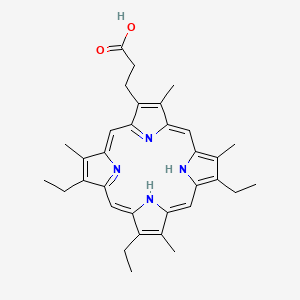
Etioporphyrin IV acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Etioporphyrin IV acid is a type of porphyrin, which is a class of organic compounds characterized by a large, stable, and highly conjugated macrocyclic structure. Porphyrins play crucial roles in various biological processes, including oxygen transport, electron transfer, and photosynthesis. This compound, in particular, is a derivative of etioporphyrin, which is known for its unique structural and photochemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of etioporphyrin IV acid typically involves the condensation of pyrrole derivatives. One common method includes heating urea, phthalic anhydride, and a copper salt (such as copper chloride, copper carbonate, or copper sulfate) in the presence of a molybdenum catalyst like ammonium molybdate or molybdenum trioxide . Another approach involves bromination of pyrrole in acetic acid with sodium acetate, followed by condensation into symmetric dipyrromethane in acidified methanol .
Industrial Production Methods
Industrial production of porphyrins, including this compound, often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
化学反応の分析
Types of Reactions
Etioporphyrin IV acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenation and alkylation reactions are typical, using reagents like bromine or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
The major products formed from these reactions include various substituted porphyrins, which can be further functionalized for specific applications .
科学的研究の応用
Etioporphyrin IV acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of etioporphyrin IV acid involves its ability to absorb light and transfer energy or electrons. This property is central to its use in photodynamic therapy, where it generates reactive oxygen species that can damage cancer cells. The molecular targets include cellular components like membranes and DNA, leading to cell death .
類似化合物との比較
Similar Compounds
- Etioporphyrin I
- Coproporphyrin I
- Protoporphyrin IX
- Chlorophyll a
Uniqueness
Etioporphyrin IV acid is unique due to its specific structural modifications, which confer distinct photochemical properties. Compared to other porphyrins, it has a different arrangement of substituents on the macrocyclic ring, affecting its reactivity and applications .
特性
分子式 |
C33H38N4O2 |
|---|---|
分子量 |
522.7 g/mol |
IUPAC名 |
3-(8,13,17-triethyl-3,7,12,18-tetramethyl-22,23-dihydroporphyrin-2-yl)propanoic acid |
InChI |
InChI=1S/C33H38N4O2/c1-8-21-17(4)25-13-26-20(7)24(11-12-33(38)39)32(37-26)15-28-19(6)23(10-3)31(36-28)16-30-22(9-2)18(5)27(35-30)14-29(21)34-25/h13-16,34-35H,8-12H2,1-7H3,(H,38,39) |
InChIキー |
SICALMMDTKRZON-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CC)C)CCC(=O)O)C)C)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


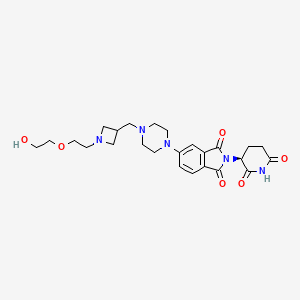
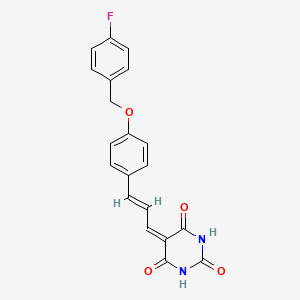

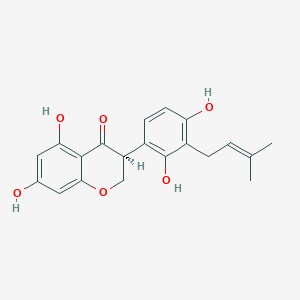
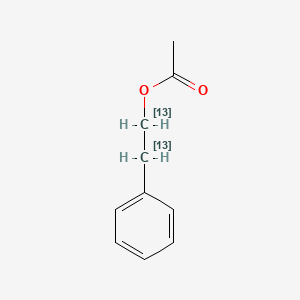
![5-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12379740.png)
![2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B12379753.png)
